molecular formula C19H26O3 B14322949 Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate CAS No. 112292-68-9

Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate

Cat. No.: B14322949
CAS No.: 112292-68-9
M. Wt: 302.4 g/mol
InChI Key: SGXCZLXOIJAPBH-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate typically involves the use of enolate chemistry. One common method is the alkylation of enolate ions, which can be achieved by treating the enolate with an alkyl halide under basic conditions . The reaction conditions often involve the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion, which then reacts with the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dimethyl-3-oxo-9-phenylnonanoate
  • Ethyl 2,6-dimethyl-3-oxo-9-phenylhexanoate

Uniqueness

Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate is unique due to its specific structural features, such as the presence of both a phenyl group and an enone moiety

Properties

CAS No.

112292-68-9

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate

InChI

InChI=1S/C19H26O3/c1-4-22-19(21)16(3)18(20)14-13-15(2)9-8-12-17-10-6-5-7-11-17/h5-7,9-11,16H,4,8,12-14H2,1-3H3

InChI Key

SGXCZLXOIJAPBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)CCC(=CCCC1=CC=CC=C1)C

Origin of Product

United States

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